2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide
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Overview
Description
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an oxazolo-pyridine moiety, and an acetamide linkage. Its molecular formula is C24H24N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the oxazolo-pyridine moiety can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted acetamides.
Scientific Research Applications
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The oxazolo-pyridine moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE
- N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE
Uniqueness
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C25H25N3O3/c1-16(2)20-11-6-17(3)13-22(20)30-15-23(29)27-14-18-7-9-19(10-8-18)25-28-24-21(31-25)5-4-12-26-24/h4-13,16H,14-15H2,1-3H3,(H,27,29) |
InChI Key |
HPRWRTKSRKFOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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